molecular formula C13H18ClNO2S B10969661 3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide

3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide

Cat. No.: B10969661
M. Wt: 287.81 g/mol
InChI Key: IXFWPRWOCGJOEO-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-2-methyl-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexyl-2-methyl-1-benzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclohexyl-2-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-cyclohexyl-2-methyl-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-2-methyl-1-benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-cyclohexyl-1-benzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-Cyclohexyl-2-methyl-1-benzenesulfonamide: Lacks the chloro group, which may influence its chemical properties.

    3-Chloro-2-methyl-1-benzenesulfonamide: Lacks the cyclohexyl group, which may alter its solubility and interaction with biological targets.

Uniqueness

The presence of the chloro, cyclohexyl, and methyl groups in 3-chloro-N-cyclohexyl-2-methyl-1-benzenesulfonamide makes it a unique compound with distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H18ClNO2S/c1-10-12(14)8-5-9-13(10)18(16,17)15-11-6-3-2-4-7-11/h5,8-9,11,15H,2-4,6-7H2,1H3

InChI Key

IXFWPRWOCGJOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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